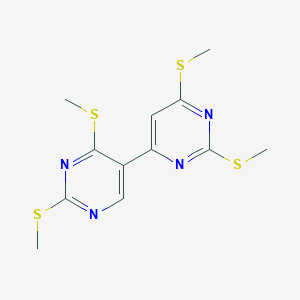
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is a complex organic compound with the molecular formula C12H12N4S4 This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with four methylthio groups attached at the 2, 2’, 4’, and 6’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- typically involves the reaction of 4,5’-bipyrimidine with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolating reagents such as dimethyl disulfide in the presence of a catalyst like copper(I) iodide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthiolated bipyrimidine.
Substitution: Various substituted bipyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the methylthio groups can interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
4,5’-Bipyrimidine: Lacks the methylthio groups, making it less reactive in certain chemical reactions.
2,2’-Bipyrimidine: Similar structure but with different substitution patterns, leading to different chemical properties and applications.
4,4’-Bipyrimidine:
Uniqueness: 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
60186-83-6 |
|---|---|
Formule moléculaire |
C12H14N4S4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-[2,4-bis(methylsulfanyl)pyrimidin-5-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3 |
Clé InChI |
MBALEOLMJIEQHD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=C1)C2=CN=C(N=C2SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)





![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)




